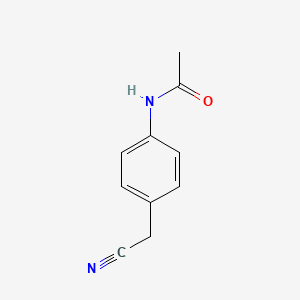

4-Acetamidophenylacetonitrile

描述

4-Acetamidophenylacetonitrile (CAS: 25025-06-3) is an organic compound featuring a phenyl ring substituted with an acetamido group at the para position and an acetonitrile moiety. It is widely utilized as a key intermediate in pharmaceutical and materials science research due to its dual functional groups, enabling diverse synthetic modifications. The compound is commercially available with a purity of ≥97% (Aladdin, Combi-Blocks) and is stable under ambient storage conditions . Its applications span drug discovery, polymer chemistry, and agrochemical synthesis, particularly in the development of acetylcholinesterase inhibitors and bioactive heterocycles .

属性

IUPAC Name |

N-[4-(cyanomethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAOQNOLRMENDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302587 | |

| Record name | 4-Acetamidophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25025-06-3 | |

| Record name | 25025-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25025-06-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Acetamidophenylacetonitrile can be synthesized from 4-aminophenylacetonitrile and acetic anhydride. The reaction involves the following steps:

- Dissolve 4-aminophenylacetonitrile (5.00 g, 37.8 mmol) in acetic anhydride (10 ml).

- Add sodium acetate anhydrous (3.10 g, 37.8 mmol) to the solution.

- Heat the reaction mixture at reflux temperature overnight.

- Concentrate the mixture in vacuo.

- Dissolve the residue in dichloromethane (20 ml) and wash successively with 1M sodium hydroxide aqueous solution (40 ml), 1M hydrochloric acid aqueous solution (20 ml), and water (2 x 20 ml).

- Dry the organic extract over magnesium sulfate, filter, and concentrate in vacuo.

- Purify the crude residue by silica gel chromatography using dichloromethane/0-5% methanol to obtain the title compound as a beige solid (yield: 72%) .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions: 4-Acetamidophenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed.

Major Products:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetamidophenylacetonitrile derivatives.

科学研究应用

4-Acetamidophenylacetonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and agrochemicals, improving product quality and efficiency .

作用机制

The mechanism of action of 4-acetamidophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing structural motifs with 4-Acetamidophenylacetonitrile, including aromatic acetamido derivatives and nitrile-containing analogs.

Structural and Functional Group Comparison

| Compound Name | CAS Number | Purity | Key Functional Groups | Primary Suppliers |

|---|---|---|---|---|

| This compound | 25025-06-3 | 97% | Acetamido, nitrile | Aladdin, Combi-Blocks |

| 3-Acetamidophenyl acetate | 6317-89-1 | 94% | Acetamido, ester | Combi-Blocks |

| Ethyl 4-Acetamidophenylacetate | 13475-17-7 | N/A | Acetamido, ester | Hongshun Biotech |

| 4-Hydroxybenzyl cyanide | 501-53-1 | N/A | Hydroxyl, nitrile | NIST |

| N-(4-Acetamidophenyl)-2-ethoxyacetamide | 600140-39-4 | 95% | Acetamido, ethoxyamide | Combi-Blocks |

Key Observations:

- Functional Group Impact : The nitrile group in this compound enhances its reactivity in nucleophilic substitutions compared to ester-containing analogs like 3-Acetamidophenyl acetate or Ethyl 4-Acetamidophenylacetate. This makes it preferable for synthesizing amines or carboxylic acids via hydrolysis .

- Electron-Withdrawing Effects : The acetamido group at the para position directs electrophilic substitution reactions meta, whereas hydroxyl-substituted analogs like 4-Hydroxybenzyl cyanide exhibit ortho/para-directing behavior, altering regioselectivity in synthetic pathways .

- Stability and Purity : this compound is consistently available at ≥97% purity, outperforming analogs such as 3-Acetamidophenyl acetate (94%) and N-(4-Acetamidophenyl)-2-ethoxyacetamide (95%). This higher purity reduces byproduct formation in sensitive reactions .

Commercial Availability and Demand

- This compound : Annual sales of 142 bottles (Hongshun Biotech) highlight its demand in industrial R&D . Multiple suppliers (Aladdin, Combi-Blocks, LabBot) ensure broad accessibility .

- Ethyl 4-Acetamidophenylacetate: Limited to a single supplier (Hongshun Biotech) and lower annual sales (81 bottles) suggest niche applications, likely in ester-based prodrug synthesis .

生物活性

4-Acetamidophenylacetonitrile (CAS Number: 25025-06-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to acetaminophen and exhibits various biochemical interactions that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an acetamido group attached to a phenyl ring and a nitrile group, which contribute to its unique chemical reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Similar compounds, like acetaminophen, have been shown to act on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid receptors in the brain, suggesting that this compound may exhibit analogous mechanisms.

Biochemical Pathways

Research indicates that this compound interacts with cytochrome P450 enzymes, facilitating its metabolism into reactive intermediates that can affect other biomolecules' functions. Additionally, it influences pathways related to oxidative stress and apoptosis, which are critical for cellular health.

Cellular Effects

In vitro studies have demonstrated that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress responses, potentially leading to changes in cell viability.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in animal models. Low doses may have minimal effects, while higher doses can induce toxicological outcomes such as liver damage and increased oxidative stress. These findings highlight the importance of dosage considerations for therapeutic applications.

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound using various in vitro assays. Results indicated that the compound exhibited significant free radical scavenging activity, suggesting its potential role in mitigating oxidative stress-related diseases.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of this compound. In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers, indicating its potential utility as an anti-inflammatory agent.

Study 3: Pharmacokinetics

Pharmacokinetic studies revealed that this compound undergoes extensive metabolism via cytochrome P450 pathways. The compound's bioavailability was assessed through different routes of administration, showing variations in absorption and distribution profiles across tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。